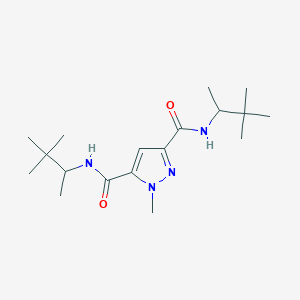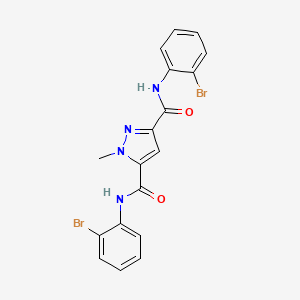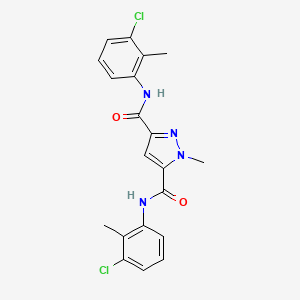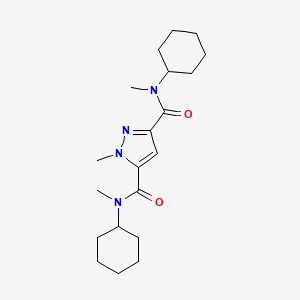![molecular formula C17H20Cl2N8O2 B4374356 N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374356.png)
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions . The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes the use of high-purity reagents and solvents, along with stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N3-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1H-Pyrazole-4-boronic acid
Uniqueness
N~3~-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1-{2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)AMINO]-1-METHYL-2-OXOETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique structure, which allows for diverse chemical modifications and interactions with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-[1-[(4-chloro-1,5-dimethylpyrazol-3-yl)amino]-1-oxopropan-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N8O2/c1-8-12(18)14(23-25(8)4)20-16(28)10(3)27-7-6-11(22-27)17(29)21-15-13(19)9(2)26(5)24-15/h6-7,10H,1-5H3,(H,20,23,28)(H,21,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJMLXKCZOUHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=NN(C(=C3Cl)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~,N~5~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374273.png)


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4374287.png)
![N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374292.png)


![5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4374300.png)
![N~1~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374322.png)
METHANONE](/img/structure/B4374332.png)
![[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE](/img/structure/B4374334.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE](/img/structure/B4374336.png)
![N~1~-[3-CHLORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374349.png)
![5-({[1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4374358.png)
